molecular formula C14H9Cl2N3S2 B601510 Luliconazole-Z-Isomer CAS No. 1240249-76-6

Luliconazole-Z-Isomer

Katalognummer B601510
CAS-Nummer: 1240249-76-6
Molekulargewicht: 354.28
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luliconazole-Z-Isomer is a chemical compound with the formula C14H9Cl2N3S2 and a molecular weight of 354.3 . It is used for analytical method development, method validation (AMV), and quality control (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Luliconazole .


Molecular Structure Analysis

The chemical name of Luliconazole-Z-Isomer is (R,Z)-2-(4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl)acetonitrile . The molecular structure of Luliconazole-Z-Isomer has been analyzed using various techniques such as PXRD, thermal methods, and FTIR .


Chemical Reactions Analysis

Luliconazole-Z-Isomer has been studied in the context of cocrystal formation with coformers such as mannitol and menthol . The cocrystals showed lower heats of fusion (ΔH) compared to pure Luliconazole, indicating the possibility of increased entropy and solubility for all cocrystals .


Physical And Chemical Properties Analysis

Luliconazole-Z-Isomer has been studied for its solubility and dissolution properties . Pure Luliconazole resulted in 6.91 µg/ml solubility and cocrystal with menthol resulted in 26.87 µg/ml solubility . Using cooling crystallization with the menthol coformer resulted in a fivefold increase in cocrystal solubility compared to pure drug .

Wissenschaftliche Forschungsanwendungen

  • Structure Elucidation and Degradation

    • The Z-isomer of Luliconazole, formed during its synthesis, undergoes various degradation processes. Research has elucidated the structure of its degradation products under different conditions like acid, base, and peroxide-mediated degradation, highlighting its stability characteristics (S. Saida et al., 2019).
  • Formulation for Enhanced Solubility and Penetration

    • Efforts in improving Luliconazole's solubility and skin penetration have led to the development of microemulsion-based gels. These gels enhance antifungal efficacy by improving drug solubility and delivery to the target site (Hemang Kansagra & S. Mallick, 2016).
  • Comparative Antifungal Activity

    • Luliconazole has been compared with other antifungal drugs for its efficacy against dermatomycotic fungi, demonstrating greater potency against various species like Trichophyton spp. and Candida albicans (H. Koga et al., 2009).
  • Nanocrystal Hydrogel for Improved Antifungal Activity

    • The creation of luliconazole nanocrystals embedded in hydrogel has shown promising results in improving dissolution, skin retention, and overall antifungal activity, providing a novel approach for treating fungal infections (Manish Kumar et al., 2019).
  • Topical Treatment for Onychomycosis

    • Studies on luliconazole's application in onychomycosis have shown its ability to penetrate the nail plate effectively, achieving fungicidal levels in the nail unit and indicating its potential as a potent treatment for this condition (R. Scher et al., 2014).
  • Role in Topical Dermal Drug Delivery

    • Luliconazole's effectiveness in superficial fungal infections is limited by lower skin permeation and retention. Research has focused on overcoming these limitations by utilizing functional nanomaterials in drug delivery systems (C. Babu et al., 2022).
  • Short-Term Therapy Efficacy

    • Studies in animal models have shown the efficacy of short-term therapy with luliconazole cream in treating tinea corporis and tinea pedis, indicating its potential for reducing treatment durations compared to existing drugs (H. Koga et al., 2012).
  • Efficacy Against Fusarium Species

    • Luliconazole has demonstrated strong in vitro activity against Fusarium species complexes, suggesting its potential use in treating infections caused by these pathogens (M. Gharaghani et al., 2020).

Safety And Hazards

According to the Safety Data Sheet, it is recommended to avoid breathing mist, gas, or vapors of Luliconazole-Z-Isomer. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Eigenschaften

CAS-Nummer

1240249-76-6

Produktname

Luliconazole-Z-Isomer

Molekularformel

C14H9Cl2N3S2

Molekulargewicht

354.28

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.